molecular formula C6H12ClNO2 B1593012 (S)-Piperidine-3-carboxylic acid hydrochloride CAS No. 851956-01-9

(S)-Piperidine-3-carboxylic acid hydrochloride

Cat. No. B1593012
M. Wt: 165.62 g/mol
InChI Key: LRZWUDOLANRDSF-JEDNCBNOSA-N
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Description



  • “(S)-Piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C<sub>6</sub>H<sub>10</sub>ClNO<sub>2</sub>.

  • It belongs to the class of piperidine carboxylic acids and is commonly used in organic synthesis and pharmaceutical research.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of piperidine with chloroacetic acid or its derivatives.

    • Detailed synthetic pathways and reaction conditions can be found in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure of “(S)-Piperidine-3-carboxylic acid hydrochloride” consists of a piperidine ring with a carboxylic acid group attached at the 3-position.

    • The stereochemistry of the piperidine ring is specified as “(S)”.

    • The hydrochloride salt is formed by protonation of the carboxylic acid group with hydrochloric acid.

    • The molecular weight, bond lengths, and angles can be determined using computational methods or experimental techniques such as X-ray crystallography.





  • Chemical Reactions Analysis



    • “(S)-Piperidine-3-carboxylic acid hydrochloride” can participate in various chemical reactions, including:

      • Acid-base reactions: Protonation of the carboxylic acid group by strong bases.

      • Esterification: Reaction with alcohols to form esters.

      • Amide formation: Reaction with amines to form amides.

      • Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.

      • Reduction: Conversion of the carboxylic acid group to an alcohol.

      • Salt formation: Reaction with bases to form the hydrochloride salt.



    • The specific reactions depend on the reaction conditions and the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • Physicochemical properties include solubility, melting point, boiling point, pKa, and stability.

    • Experimental data or computational predictions can provide insights into these properties.

    • For example, the solubility of “(S)-Piperidine-3-carboxylic acid hydrochloride” in different solvents can be determined experimentally.

    • The pH-dependent behavior of the compound can also be studied.




  • Scientific Research Applications

    Catalyst Development

    One application of piperidine derivatives is in the development of novel catalysts. For instance, piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been utilized for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives. These catalysts can be easily recovered and reused multiple times without significant loss of catalytic activity, highlighting their potential for sustainable chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

    Antimicrobial Activity

    Piperidine derivatives have been investigated for their antimicrobial properties. New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against bacteria and fungi. This suggests that modifications of the piperidine structure could lead to potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

    Spectroscopic and Theoretical Studies

    The complex formation between (R/S)-piperidine-3-carboxylic acid and other compounds has been a subject of spectroscopic and theoretical studies. Such research provides insights into the molecular interactions and structural characteristics of piperidine complexes, which can be crucial for understanding their chemical behavior and potential applications (Anioła et al., 2016).

    Synthetic Methodologies

    Piperidine derivatives are key intermediates in the synthesis of a broad range of compounds. Research has focused on developing efficient, modular, and stereoselective synthesis methods for substituted piperidines. These methodologies are important for the production of pharmaceuticals and other biologically active molecules, demonstrating the versatility of piperidine derivatives in organic synthesis (Cui, Li, & Zhang, 2010).

    Safety And Hazards



    • “(S)-Piperidine-3-carboxylic acid hydrochloride” should be handled with care due to its potential hazards.

    • Safety precautions include wearing appropriate personal protective equipment (PPE) and avoiding contact with skin, eyes, and mucous membranes.

    • Specific safety information can be found in material safety data sheets (MSDS) or other relevant sources.




  • Future Directions



    • Research on “(S)-Piperidine-3-carboxylic acid hydrochloride” can explore its applications, optimization of synthesis methods, and potential therapeutic uses.

    • Investigating its stability, formulation, and pharmacokinetics could guide future drug development.




    properties

    IUPAC Name

    (3S)-piperidine-3-carboxylic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LRZWUDOLANRDSF-JEDNCBNOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CNC1)C(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@@H](CNC1)C(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60647516
    Record name (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60647516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-Piperidine-3-carboxylic acid hydrochloride

    CAS RN

    851956-01-9
    Record name Nipecotic acid hydrochloride, (S)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851956019
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60647516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (3S)-piperidine-3-carboxylic acid hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name NIPECOTIC ACID HYDROCHLORIDE, S-(+)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R91429V3L
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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